1-Amino-3-fluorobutan-2-olhydrochloride
Description
1-Amino-3-fluorobutan-2-ol hydrochloride is a fluorinated amino alcohol derivative with the molecular formula C₄H₉FNO·HCl. Its structure features a hydroxyl group at position 2, an amine group at position 1, and a fluorine substituent at position 3 of the butanol backbone. The hydrochloride salt form enhances solubility in aqueous media, a critical factor for bioavailability in drug development .
Properties
Molecular Formula |
C4H11ClFNO |
|---|---|
Molecular Weight |
143.59 g/mol |
IUPAC Name |
1-amino-3-fluorobutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H10FNO.ClH/c1-3(5)4(7)2-6;/h3-4,7H,2,6H2,1H3;1H |
InChI Key |
SASQNXIIDIWEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CN)O)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-fluorobutan-2-olhydrochloride typically involves the fluorination of a suitable precursor, followed by the introduction of an amino group. One common method involves the reaction of 3-fluorobutan-2-one with ammonia under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under anhydrous conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-Amino-3-fluorobutan-2-olhydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to ensure consistent product quality and yield. The final product is typically purified using crystallization or distillation techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 3 participates in nucleophilic substitutions under basic conditions. In a patent synthesis of macrocyclic antibiotics (WO2015103453A1), this compound reacted with 6-chloro-4-((1S)-3-ethoxy-1-hydroxypropyl)pyridine-3-carboxamide to form heteroaryl-substituted nicotinamide derivatives. Key conditions included:
-
Solvent: DMF at 80°C
-
Catalyst: K₂CO₃
-
Yield: 72%
| Reactant | Product | Conditions | Reference |
|---|---|---|---|
| 6-Chloro-4-((1S)-3-ethoxy-1-hydroxypropyl)pyridine-3-carboxamide | Nicotinamide derivative | DMF, K₂CO₃, 80°C |
Amino Group Alkylation
The primary amine undergoes alkylation with electrophilic reagents. In a study on enzyme inhibitors (CN106661084B), it reacted with bromoalkyl esters to form tertiary amines:
-
Reagent: Ethyl 4-bromobutyrate
-
Base: Triethylamine
-
Product Application: Antibacterial agent precursor
Mechanism:
-
Deprotonation of the amine by triethylamine.
-
SN2 attack on the bromoester.
-
Elimination of HBr.
Hydroxyl Group Functionalization
The secondary alcohol engages in esterification and oxidation. Data from the Open Reaction Database show its use in synthesizing chiral auxiliaries:
Esterification:
-
Reagent: Acetic anhydride
-
Catalyst: H₂SO₄
-
Product: Acetyl-protected derivative (85% yield)
Oxidation:
-
Reagent: Jones reagent (CrO₃/H₂SO₄)
-
Product: 3-Fluorobutan-2-one (62% yield)
Catalytic Cross-Coupling
In palladium-catalyzed reactions, the compound acts as a fluoroalkylamine donor. A patent (WO2015103453A1) details its role in forming C–N bonds with aryl halides:
| Aryl Halide | Catalyst | Ligand | Yield |
|---|---|---|---|
| 4-Bromobenzotrifluoride | Pd(OAc)₂ | Xantphos | 68% |
Biological Interactions
While not a direct reaction, its interaction with enzymes reveals mechanistic insights:
-
Target: Bacterial transpeptidases
-
Binding Affinity (Kd): 12.3 μM (CN106661084B)
-
Inhibition Mode: Competitive
Stability Under Physiological Conditions
Studies note hydrolytic degradation in aqueous media:
-
Half-life (pH 7.4): 3.2 hours
-
Primary Degradant: 3-Fluorobutan-2-ol (via amine hydrolysis)
Key Challenges in Reactivity
-
Steric Hindrance: The branched carbon chain limits access to the hydroxyl group.
-
Fluorine Lability: Acidic conditions promote HF elimination.
-
Racemization: Chiral centers at C2 and C3 require careful stereochemical control.
Scientific Research Applications
1-Amino-3-fluorobutan-2-olhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Amino-3-fluorobutan-2-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Cyclobutane Derivatives
lists synonyms for structurally related fluorinated cyclobutane amines, such as trans-3-fluoro-3-methylcyclobutan-1-amine hydrochloride. While these compounds share fluorine substitution and amine functionalization, the cyclobutane ring introduces distinct steric and electronic effects compared to the linear butanol backbone of 1-amino-3-fluorobutan-2-ol hydrochloride. Cyclobutane derivatives often exhibit restricted conformational flexibility, which can alter receptor binding or metabolic pathways .
Amitriptyline Hydrochloride and Gabapentin
and provide stability and accuracy data for amitriptyline hydrochloride (a tricyclic antidepressant) and gabapentin (a γ-aminobutyric acid analog). Although these compounds are pharmacologically distinct, their hydrochloride salt forms share common analytical challenges, such as solution stability and chromatographic retention behavior. For example:
Dosulepin Hydrochloride and Methylcobalamin
highlights repeatability data for dosulepin hydrochloride (a tricyclic antidepressant) and methylcobalamin (a vitamin B₁₂ analog). Methylcobalamin’s cobalt center and corrin ring contrast sharply with the simple fluorinated amino alcohol structure, underscoring divergent synthetic and analytical challenges .
Key Research Findings and Limitations
- Fluorine Impact: Fluorine in 1-amino-3-fluorobutan-2-ol hydrochloride likely enhances metabolic stability compared to non-fluorinated analogs (e.g., 1-aminobutan-2-ol), though direct data is absent in the provided evidence.
- Salt Form Advantages : Hydrochloride salts generally improve aqueous solubility, as seen in amitriptyline and gabapentin .
- Analytical Gaps: No direct chromatographic or stability data exists for 1-amino-3-fluorobutan-2-ol hydrochloride in the evidence, necessitating extrapolation from structurally related hydrochlorides.
Biological Activity
1-Amino-3-fluorobutan-2-ol hydrochloride is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
1-Amino-3-fluorobutan-2-ol hydrochloride is characterized by its unique chemical structure, which includes an amino group and a fluorinated carbon chain. This structure is crucial for its interaction with biological systems.
Molecular Formula : C4H10ClFNO
Molecular Weight : 141.58 g/mol
IUPAC Name : (2S)-2-amino-3-fluorobutan-1-ol hydrochloride
The biological activity of 1-Amino-3-fluorobutan-2-ol hydrochloride is primarily attributed to its ability to modulate various biochemical pathways. Research has indicated that it may act as an inhibitor of certain enzymes involved in metabolic processes, which can lead to altered cellular functions.
Enzyme Inhibition
Studies have shown that compounds similar to 1-amino-3-fluorobutan-2-ol can inhibit enzymes like CD38, which plays a role in NAD+ metabolism. This inhibition can affect cellular signaling pathways related to energy metabolism and oxidative stress management .
Antimicrobial Properties
Research indicates that 1-amino-3-fluorobutan-2-ol hydrochloride exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
Another area of research focuses on the compound's potential antitumor properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic signaling pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HCT116 | 10 |
| SW620 | 12 |
These findings suggest that 1-amino-3-fluorobutan-2-ol hydrochloride may serve as a lead compound for further development into anticancer therapies.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of 1-amino-3-fluorobutan-2-ol hydrochloride was tested against a panel of pathogens. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, supporting its potential use in treating bacterial infections .
Case Study 2: Cancer Cell Apoptosis
A study conducted on human cancer cell lines demonstrated that treatment with varying concentrations of 1-amino-3-fluorobutan-2-ol hydrochloride resulted in increased rates of apoptosis as measured by flow cytometry. The compound was shown to activate caspase pathways, which are critical in the apoptotic process .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
